2-chloro-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
2-Chloro-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic 1,3,4-thiadiazole derivative with a benzamide backbone. The molecule features a 1,3,4-thiadiazole ring substituted at position 5 with a 2-(2-naphthylsulfonyl)ethyl group and at position 2 with a 2-chlorobenzamide moiety. This compound is part of a broader class of thiadiazole-based molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its synthesis likely follows methods analogous to other thiadiazole derivatives, involving dehydrosulfurization or cyclization reactions, as seen in related compounds (e.g., iodine/triethylamine-mediated reactions in DMF) .
Properties
IUPAC Name |
2-chloro-N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c22-18-8-4-3-7-17(18)20(26)23-21-25-24-19(29-21)11-12-30(27,28)16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIELEMKJLDICFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C18H19ClN4O2S
- Molecular Weight: 396.89 g/mol
- CAS Number: [Not specified in the provided data]
Research indicates that thiadiazole derivatives, such as the compound , exhibit diverse biological activities through several mechanisms:
- Adenosine Receptor Antagonism: Compounds with thiadiazole rings have shown potential as adenosine receptor antagonists. For instance, studies on related compounds have found affinities in the micromolar range for adenosine receptors, suggesting a possible mechanism for anti-inflammatory and neuroprotective effects .
- Antitumor Activity: Thiadiazole derivatives have been linked to antitumor properties through inhibition of RNA and DNA synthesis. They may target key kinases involved in tumorigenesis, making them candidates for cancer therapy .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Adenosine A1 receptor | Antagonism (K(i) values around 7 nM) | |
| Antitumor | Inhibition of cell division | |
| Anti-inflammatory | Potentially reduces inflammation |
Case Studies and Research Findings
- Adenosine Receptor Studies : In a study focused on thiazole and thiadiazole analogues, several compounds were synthesized and tested for their binding affinities to adenosine receptors. The findings indicated that modifications to the thiadiazole structure significantly impacted receptor affinity and selectivity .
- Cancer Research : A series of 1,3,4-thiadiazole derivatives were evaluated for their antitumor activity. These compounds demonstrated efficacy in inhibiting tumor growth in vitro by targeting DNA replication processes critical in cancer cell proliferation .
- Neuroprotection : Another study highlighted the neuroprotective effects of thiadiazole derivatives, suggesting that they could mitigate neurodegenerative processes through their action on adenosine receptors and other molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 2-chloro-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide can be contextualized by comparing it to structurally related thiadiazole-benzamide hybrids. Key analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Thiadiazole-Benzamide Derivatives
Key Observations:
Substituent Impact on Bioactivity: The 2-naphthylsulfonyl group in the target compound provides a bulky, aromatic substituent that likely enhances hydrophobic interactions in protein binding pockets, a feature absent in ethylsulfanyl or piperidinylethyl analogs . Trichloroethyl and phenylamino groups (as in ) demonstrate high docking scores, suggesting that electron-withdrawing substituents improve target affinity.
Synthetic Routes: The target compound’s synthesis may parallel methods used for 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, which employs iodine/triethylamine in DMF for dehydrosulfurization .
Pharmacological Potential: Thiadiazoles with sulfonamide/sulfonyl groups (e.g., naphthylsulfonyl) are frequently associated with anticancer activity due to enzyme inhibition (e.g., carbonic anhydrase, kinase targets) . Ethylsulfanyl derivatives () show moderate activity, likely due to reduced steric bulk and lower binding specificity.
Structural Flexibility :
- Derivatives with piperidinylethylthio groups () highlight the role of nitrogen-containing substituents in modulating blood-brain barrier penetration, a trait less relevant to the target compound’s sulfonyl-based design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
